Scaffold Differentiation by Heteroatom Arrangement: 1,2-Benzothiazepine vs. 1,5-Benzothiazepine
The compound identified by CAS 143349-20-6 is specifically the 1,2-benzothiazepine isomer, distinguished from the more commonly encountered 1,5-benzothiazepine scaffold by the positional arrangement of its nitrogen and sulfur heteroatoms. This structural difference is not merely nominal; it results in a distinct chemical entity with a unique InChIKey (FHGWEHGZBUBQKL-UHFFFAOYSA-N) and, more critically, divergent biological targeting. While the 1,5-benzothiazepine core is the pharmacophore for calcium channel blockers like diltiazem [1], the 1,2-benzothiazepine scaffold has been specifically exploited for the development of ileal bile acid transporter (IBAT) inhibitors [2]. This isomer-specific target engagement means that a researcher seeking to develop novel IBAT inhibitors would be unable to substitute a 1,5-benzothiazepine building block and expect comparable activity. The difference is quantifiable at the molecular level: the distinct 2D structure and associated pharmacophoric features are encoded in the compound's unique identifiers and are the basis for its differentiated patent landscape in hyperlipidemia treatments [3].
| Evidence Dimension | Molecular Identity and Pharmacophoric Targeting |
|---|---|
| Target Compound Data | 1,2-Benzothiazepine core; IBAT inhibitory pharmacophore |
| Comparator Or Baseline | 1,5-Benzothiazepine core; Calcium channel blocker pharmacophore |
| Quantified Difference | InChIKey: FHGWEHGZBUBQKL-UHFFFAOYSA-N (1,2) vs. Distinct InChIKey for 1,5-isomer; Divergent primary biological target class (IBAT vs. Calcium Channel) |
| Conditions | Structural identity based on IUPAC nomenclature and heteroatom position |
Why This Matters
Procurement of the correct isomer (CAS 143349-20-6) is non-negotiable for projects targeting IBAT inhibition or for studies requiring the specific 1,2-regiochemistry for downstream synthetic transformations.
- [1] DrugBank. Diltiazem. DB00343. View Source
- [2] Starke, I., et al. A Novel Class of Apical Sodium Co-dependent Bile Acid Transporter Inhibitors: The 1,2-Benzothiazepines. Bioorg Med Chem Lett. 2003;13(21):3727-3730. View Source
- [3] Justia Patents. Benzothiazepine derivatives. US Patent US8067584. View Source
